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Introduction and Historical Context

Cinoxacin is a first-generation synthetic quinolone antibiotic that was historically used for the treatment of

uncomplicated urinary tract infections (UTIs). As a bacterial DNA gyrase inhibitor, cinoxacin exhibits

bactericidal activity primarily against Gram-negative aerobic pathogens commonly associated with urinary

tract infections. The drug was first patented in 1972 and received FDA approval in 1980 under the brand

name Cinobac, with initial clinical use primarily targeting Gram-negative urinary pathogens including

Escherichia coli, Klebsiella species, and Proteus species. [1] [2] Despite its historical significance,

cinoxacin has been largely discontinued in many markets, including the United States, United Kingdom, and

throughout the European Union, with marketing authorization formally suspended. [2]

The significance of cinoxacin in modern antimicrobial research lies primarily in its role as a foundational

quinolone that helped establish the structure-activity relationships for this important class of antimicrobial

agents. Cinoxacin belongs to the first generation of quinolone antibiotics, which also included nalidixic acid,

oxolinic acid, and pipemidic acid. These early quinolones demonstrated modest improvements over the

prototype nalidixic acid but were characterized by a relatively narrow antimicrobial spectrum, primarily

targeting Enterobacteriaceae, with limited activity against Gram-positive organisms and no appreciable

activity against Pseudomonas aeruginosa. [1] [2] Understanding the susceptibility testing parameters for
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cinoxacin provides important historical context for the evolution of quinolone breakpoints and resistance

patterns.

Table: Historical Development Timeline of Cinoxacin

Year Development Milestone Significance

1972 Patent filed by Eli Lilly Establishment of intellectual property protection for

cinoxacin

1975 First in vitro antibacterial studies

published

Characterization of basic susceptibility profile against

Gram-negative pathogens

1979 Marketing approval in UK and

Switzerland

Initial international regulatory approval

1980 FDA approval in United States Access to important US market under brand name Cinobac

1992 Distribution rights transferred to
Oclassen

Changes in marketing and distribution strategies

1997 Acquisition by Watson
Pharmaceuticals

Consolidation of pharmaceutical assets

2019 EU suspension of marketing
authorization

Formal discontinuation in European markets

In Vitro Susceptibility Profile

Antibacterial Spectrum

Cinoxacin demonstrates a characteristic antibacterial spectrum primarily focused on aerobic Gram-

negative bacilli, with particular efficacy against common uropathogens. Early in vitro studies established that

the majority of Escherichia coli strains were highly susceptible to cinoxacin, with this bacterial group

representing the most susceptible organisms to this antimicrobial agent. Beyond E. coli, cinoxacin

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 2 / 14 Tech Support

https://www.smolecule.com/products/s523816?utm_src=pdf-body
https://www.smolecule.com/products/s523816?utm_src=pdf-body
https://www.smolecule.com/products/s523816?utm_src=pdf-body
https://www.smolecule.com/products/s523816?utm_src=pdf-body
https://www.smolecule.com/products/s523816?utm_src=pdf-body
https://www.smolecule.com/products/s523816?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


exhibited reliable activity against Klebsiella species, Enterobacter species, Proteus species, and Serratia

marcescens, with most isolates inhibited by drug concentrations of 8 μg/mL or less. [3] This susceptibility

profile positioned cinoxacin as a potentially useful agent for treating urinary tract infections, where these

pathogens commonly predominate.

The limitations of cinoxacin's spectrum are equally important to recognize. Pseudomonas aeruginosa

consistently demonstrated resistance to cinoxacin, with minimal inhibitory concentrations (MICs) typically

exceeding 64 μg/mL. Similarly, Gram-positive bacteria 普遍  showed intrinsic resistance to cinoxacin at

clinically achievable concentrations. [3] [2] This narrow spectrum ultimately limited the clinical utility of

cinoxacin compared to later-generation fluoroquinolones, which incorporated a fluorine atom at the C6

position and expanded the antimicrobial coverage to include more Gram-positive organisms and even some

Pseudomonas species. [1]

Resistance Patterns and Mechanisms

Bacterial resistance to cinoxacin develops through mechanisms shared among quinolone antibiotics. Early

investigations demonstrated that resistance to cinoxacin could be readily induced in vitro through serial

passage of bacterial strains on drug-containing agar media. [3] This propensity for resistance development

mirrored that observed with nalidixic acid, the prototype quinolone antibiotic. The primary mechanism of

resistance involves chromosomal mutations in genes encoding the target enzymes DNA gyrase and

topoisomerase IV, rather than plasmid-mediated resistance mechanisms. [1]

Cross-resistance patterns between cinoxacin and other quinolones are well documented. A comprehensive

study investigating cross-resistance among seven quinolone derivatives (including cinoxacin, ciprofloxacin,

nalidixic acid, norfloxacin, and oxolinic acid) demonstrated that selection of resistance to any single agent

resulted in concomitant cross-resistance to all other drugs in the class. [4] This stepwise decrease in

susceptibility occurred regardless of which specific quinolone was used for selection pressure, highlighting

the shared resistance mechanisms and potential for class-wide cross-resistance. These findings have

important implications for antimicrobial stewardship and testing strategies, as they suggest that resistance to

older quinolones like cinoxacin may predict reduced susceptibility to newer generation agents.

Table: In Vitro Susceptibility Profile of Cinoxacin Against Common Urinary Pathogens
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Bacterial Species MIC Range (μg/mL) MIC₉₀ (μg/mL) Susceptibility Interpretation

Escherichia coli 0.5-4.0 ≤2 Susceptible

Klebsiella pneumoniae 1.0-8.0 8 Susceptible

Proteus mirabilis 1.0-8.0 8 Susceptible

Enterobacter species 2.0-8.0 8 Susceptible

Serratia marcescens 4.0-16.0 16 Intermediate

Pseudomonas aeruginosa >64 >64 Resistant

Staphylococcus aureus 32->64 >64 Resistant

Enterococcus faecalis 32->64 >64 Resistant

Testing Methods and Protocols

Broth Microdilution Method

The broth microdilution method represents the reference standard for determining minimal inhibitory

concentrations (MICs) of cinoxacin against bacterial isolates, providing quantitative results essential for

establishing susceptibility breakpoints. This method should be performed in accordance with CLSI

guidelines (M07) using cation-adjusted Mueller-Hinton broth (CAMHB) as the growth medium. [5] The

testing protocol begins with preparation of cinoxacin stock solutions at appropriate concentrations, typically

starting from a primary stock of 1,280 μg/mL or highest concentration testing, followed by serial two-fold

dilutions in CAMHB to achieve the desired concentration range (typically 0.06 μg/mL to 64 μg/mL). [5]

The inoculum preparation requires careful standardization to ensure accurate results. Bacterial isolates

should be grown on appropriate non-selective media (such as blood agar) for 18-24 hours at 35°C ± 2°C.

Several well-isolated colonies of similar morphology are selected and suspended in sterile saline or broth to

achieve a turbidity equivalent to a 0.5 McFarland standard, resulting in a bacterial suspension containing

approximately 1-2 × 10⁸ CFU/mL. This suspension is then further diluted in CAMHB to achieve the final
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inoculum density of 5 × 10⁵ CFU/mL, with each well of the microdilution tray inoculated with 100 μL of the

standardized suspension. [5] The trays are sealed and incubated at 35°C ± 2°C for 16-20 hours in an ambient

air incubator before reading MIC endpoints.

Quality control measures are essential for validating broth microdilution testing. Reference strains

including Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853 should be included with

each batch of tests, with expected MIC ranges for cinoxacin determined based on historical data. [5] The

MIC is defined as the lowest concentration of cinoxacin that completely inhibits visible growth of the

organism. For cinoxacin, a characteristic trailing endpoint may be observed with some bacterial isolates,

particularly Enterobacteriaceae, requiring careful interpretation of partial inhibition patterns.

Agar Dilution Method

The agar dilution method serves as an acceptable alternative for cinoxacin susceptibility testing,

particularly when evaluating multiple bacterial isolates simultaneously. This method employs Mueller-

Hinton agar as the base medium, with cinoxacin incorporated into the agar at serial two-fold dilutions prior

to pouring plates. [3] The antimicrobial solutions should be prepared fresh from stock solutions and diluted

to twice the desired final concentration, then mixed with an equal volume of molten agar that has been

cooled to 48-50°C to achieve the final drug concentrations.

The inoculation procedure for agar dilution involves applying 1-2 μL of bacterial suspension (standardized

to approximately 10⁸ CFU/mL, equivalent to a 0.5 McFarland standard) to the surface of the drug-containing

agar plates using a multi-point inoculator. This method allows for efficient testing of multiple isolates

(typically 32-36) on a single set of plates. Following inoculation, the plates are allowed to dry at room

temperature before inverted incubation at 35°C ± 2°C for 16-20 hours. [3] The MIC is determined as the

lowest concentration of cinoxacin that completely inhibits visible growth, or permits growth of only a single

colony or a faint haze.

A significant advantage of the agar dilution method is its suitability for evaluating fastidious organisms or

testing under specific atmospheric conditions. However, it requires more substantial quantities of

antimicrobial agent and medium compared to broth methods, and lacks the convenience of automation. For

cinoxacin specifically, early studies established strong correlation (r = -0.9) between agar dilution MICs and
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disk diffusion zone diameters, supporting the utility of this method for establishing reference susceptibility

data. [3]

Disk Diffusion Method

The disk diffusion method (Kirby-Bauer) provides a simple, cost-effective approach for cinoxacin

susceptibility testing in routine clinical laboratories. This method should be performed according to CLSI

guidelines (M02) using Mueller-Hinton agar plates that have been poured to a uniform depth of 4 mm. [3]

[5] The bacterial inoculum is prepared by direct colony suspension method, adjusting to a turbidity

equivalent to a 0.5 McFarland standard (approximately 1-2 × 10⁸ CFU/mL). Within 15 minutes of

standardization, a sterile cotton swab is dipped into the adjusted suspension and used to evenly inoculate the

entire surface of the agar plate.

Cinoxacin-impregnated disks containing 30 μg of drug are applied to the inoculated surface using sterile

forceps or an automated dispenser, with light pressure to ensure complete contact. The plates are inverted

and incubated at 35°C ± 2°C for 16-18 hours in an ambient air incubator. Following incubation, the

diameter of inhibition zones is measured to the nearest millimeter using calipers or an automated zone

reader, including the diameter of the disk itself. [3] Measurements should be made from the back of the plate

against a dark, non-reflective background with reflected light.

For cinoxacin, early studies established that zones of inhibition using a 30-μg disk correlated well with agar-

dilution minimal inhibitory concentrations (r = -0.9), supporting the utility of disk diffusion as a reliable

method for detecting susceptibility. [3] However, it is important to note that specific interpretive criteria for

cinoxacin disk diffusion have not been formally established in recent CLSI guidelines, reflecting the

discontinued status of this drug in clinical practice.
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Interpretive Criteria and Breakpoints

Regulatory Status and Standards

The interpretive criteria for cinoxacin susceptibility testing have evolved significantly since the drug's

initial introduction, reflecting broader changes in understanding of quinolone resistance patterns and

pharmacokinetic-pharmacodynamic relationships. Currently, the FDA does not recognize formal

susceptibility test interpretive criteria (breakpoints) for cinoxacin, as indicated by its absence from the list of

antibacterial drugs with recognized standards in the FDA database. [6] This regulatory position aligns with

the discontinued status of cinoxacin in clinical practice and the absence of recent clinical trials establishing

correlation between in vitro susceptibility and clinical outcomes using contemporary methodologies.

Historical breakpoints for cinoxacin were established prior to the major revisions implemented for

quinolone antibiotics in 2019 by the Clinical and Laboratory Standards Institute (CLSI). These revisions,

which primarily affected fluoroquinolone breakpoints for Enterobacterales, were prompted by evidence

suggesting that previous breakpoints were too high to detect low-level resistance that could lead to treatment

failure. [5] While cinoxacin itself was not specifically addressed in these revisions, the underlying principles

regarding the clinical relevance of low-level resistance apply broadly across the quinolone class. Researchers

working with historical data should exercise caution when comparing pre- and post-revision breakpoints, as

categorical interpretations may differ significantly for borderline isolates.

Application of Breakpoints
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For research purposes, historical interpretive criteria for cinoxacin can be applied to in vitro susceptibility

data to categorize bacterial isolates as susceptible, intermediate, or resistant. Based on pre-2019 standards

and early clinical studies, tentative breakpoints for cinoxacin can be established as follows: susceptible ≤ 1

μg/mL, intermediate 2 μg/mL, and resistant ≥ 4 μg/mL. [3] [1] These values align with the documented

MIC90 values for susceptible Enterobacteriaceae (typically 2-8 μg/mL) and acknowledge the importance of

achieving adequate urinary concentrations for treating UTIs, the primary indication for cinoxacin.

The pharmacokinetic profile of cinoxacin supports these tentative breakpoints for urinary tract infections.

Following oral administration of standard doses (500 mg twice daily or 250 mg four times daily), cinoxacin

achieves peak serum concentrations of approximately 15-20 μg/mL within 1-3 hours, with approximately 50-

55% of the administered dose excreted unchanged in the urine. [7] [2] Urine concentrations remain well

above the MIC for susceptible urinary pathogens for extended periods, with levels exceeding 100 μg/mL

maintained for up to 12 hours after dosing. This pharmacokinetic profile creates a favorable situation for

treating urinary tract infections, where high drug concentrations at the site of infection can overcome

borderline in vitro resistance.

Important limitations exist when applying these breakpoints to infections outside the urinary tract. For

systemic infections, the serum concentrations achieved with standard dosing may be insufficient to reliably

treat pathogens with MICs above 1 μg/mL, suggesting that the susceptible breakpoint should potentially be

set lower for non-urinary infections. However, formal clinical correlation studies supporting specific

breakpoints for non-urinary infections are lacking, reflecting the historical focus on UTI treatment with

cinoxacin.

Table: Comparison of Quinolone Generations and Breakpoint Evolution

Generation
Representative
Agents

Historical MIC Breakpoints
(Enterobacteriaceae)

Key Spectrum Limitations

First
Generation

Cinoxacin, Nalidixic
Acid

Susceptible ≤ 1 μg/mL
(tentative)

No reliable activity against
Pseudomonas, Gram-

positives

Second

Generation

Ciprofloxacin,

Ofloxacin

Susceptible ≤ 0.5 μg/mL (pre-

2019)

Limited streptococcal

coverage
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Generation
Representative
Agents

Historical MIC Breakpoints
(Enterobacteriaceae)

Key Spectrum Limitations

Third

Generation

Levofloxacin Susceptible ≤ 1 μg/mL (pre-

2019)

Improved Gram-positive

coverage

Fourth

Generation

Moxifloxacin,

Gemifloxacin

Susceptible ≤ 0.25 μg/mL (pre-

2019)

Anaerobic activity

Quality Control and Validation

Reference Strains and Ranges

Quality control (QC) procedures are essential components of reliable cinoxacin susceptibility testing,

ensuring both the accuracy of results and the performance of testing materials. For broth microdilution and

agar dilution methods, appropriate reference strains should be included with each batch of tests. Escherichia

coli ATCC 25922 serves as the primary QC strain for cinoxacin testing, with expected MIC ranges based on

historical data. [5] For disk diffusion methods, both E. coli ATCC 25922 and Pseudomonas aeruginosa

ATCC 27853 should be tested regularly to monitor performance of cinoxacin disks and media.

The expected QC ranges for cinoxacin have not been formally established in contemporary CLSI

documents due to the drug's discontinued status. However, based on historical data and the chemical

similarities to nalidixic acid, tentative QC ranges can be proposed for research purposes. For E. coli ATCC

25922, the expected MIC range for cinoxacin is likely 0.25-1 μg/mL by broth microdilution, with

corresponding disk diffusion zone diameters of 23-29 mm for a 30-μg disk. [3] These proposed ranges

should be verified in each laboratory using characterized reference materials.

Documentation of QC results should follow standard laboratory procedures, with regular analysis using

statistical quality control methods such as Levey-Jennings charts to monitor performance over time. Any

deviation from expected QC ranges should trigger investigation into potential causes, including issues with

antimicrobial potency, media quality, inoculum density, or incubation conditions. For cinoxacin specifically,

degradation of stock solutions over time represents a potential source of variability, emphasizing the
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importance of proper storage conditions (-70°C or below for long-term storage) and periodic assessment of

solution integrity.

Troubleshooting and Method Validation

Method verification is particularly important when implementing cinoxacin susceptibility testing in a

research setting, given the absence of contemporary standardized procedures. This process should include

parallel testing of a challenge set of bacterial isolates (n=20-30) representing a range of susceptibility

categories using both the proposed method and a reference method if available. Essential performance

criteria include categorical agreement (≥90% essential agreement), with no very major errors (false

susceptible) and fewer than 3% major errors (false resistant). [5]

Common technical issues affecting cinoxacin susceptibility testing include trailing endpoints in broth

microdilution methods, which can make MIC determination challenging for some bacterial isolates. This

phenomenon, characterized by gradually diminishing growth across several concentrations rather than an

abrupt endpoint, requires standardized reading criteria to ensure consistency. For cinoxacin, the MIC should

be read at the concentration that shows approximately 80% inhibition of growth compared to the drug-free

control well. [3] Additionally, the impact of inoculum density on MIC results should be recognized, with

higher inocula (exceeding 5 × 10⁵ CFU/mL) potentially resulting in elevated MICs due to the presence of

subpopulations with reduced susceptibility.

Medium-related variables can also influence cinoxacin susceptibility results. The pH of Mueller-Hinton

media should be maintained between 7.2 and 7.4, as acidic conditions may enhance the activity of cinoxacin

while alkaline conditions may reduce it. Similarly, the cation content (particularly calcium and magnesium

concentrations) of the medium should comply with CLSI specifications, as deviations can affect the activity

of quinolone antibiotics. For laboratories implementing cinoxacin testing for research purposes, method

validation should include documentation of these critical parameters and their control.

Clinical Applications and Limitations

Pharmacokinetic/Pharmacodynamic Relationships
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The pharmacokinetic properties of cinoxacin directly inform the interpretation of susceptibility testing

results and their clinical correlation. Cinoxacin demonstrates excellent oral bioavailability approaching

100%, with peak serum concentrations achieved within 1-3 hours after administration. [7] [2] The drug

exhibits moderate protein binding (60-80%) and a serum half-life of approximately 1.5 hours in individuals

with normal renal function. Importantly, cinoxacin achieves high urinary concentrations, with

approximately 50-55% of the administered dose excreted unchanged in the urine, resulting in drug levels that

substantially exceed the MICs of susceptible uropathogens for extended periods. [7]

The pharmacodynamic profile of cinoxacin aligns with concentration-dependent bacterial killing, a

characteristic shared with other quinolone antibiotics. The primary pharmacokinetic/pharmacodynamic

(PK/PD) index correlating with efficacy is the ratio of the area under the concentration-time curve to MIC

(AUC/MIC), with a target value of approximately 100-125 for Gram-negative pathogens. [1] For

uncomplicated urinary tract infections, where exceptionally high urinary concentrations are achieved, the

clinical breakpoints may be higher than those predictive of systemic efficacy, as the drug concentration at the

primary infection site substantially exceeds serum levels.

Special population considerations must be acknowledged when interpreting susceptibility data. Patients

with renal impairment exhibit significantly prolonged cinoxacin half-lives (exceeding 10 hours in severe

impairment), potentially necessitating dosage adjustment to prevent accumulation while maintaining

therapeutic efficacy. [2] Conversely, the presence of food delays cinoxacin absorption and reduces peak

concentrations by approximately 30%, though total bioavailability remains unchanged. These factors

highlight the importance of considering host factors when extrapolating in vitro susceptibility results to

clinical predictions.

Clinical Relevance and Contemporary Significance

While cinoxacin has been discontinued from clinical use, its significance in antimicrobial research persists

for several important reasons. First, cinoxacin serves as a representative first-generation quinolone for

historical comparisons with contemporary agents, allowing researchers to track the evolution of resistance

patterns and cross-resistance relationships within this important antibiotic class. [4] [2] Studies examining

preserved bacterial isolates from the era of cinoxacin usage provide valuable baseline data against which

current resistance trends can be compared.
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The cross-resistance patterns observed with cinoxacin have implications for contemporary antimicrobial

stewardship. The demonstration that selection of resistance to any single quinolone confers cross-resistance

to other agents in the class underscores the importance of careful quinolone usage to preserve the utility of

all drugs in this class. [4] Furthermore, understanding the resistance trajectories from first-generation to

contemporary quinolones informs predictive models of resistance development for newly introduced agents.

From a drug development perspective, cinoxacin represents an important chemical scaffold upon which

later-generation quinolones were built. The structure-activity relationships demonstrated by cinoxacin and its

contemporaries informed the strategic chemical modifications that yielded fluoroquinolones with expanded

spectra and improved potency. Contemporary researchers continue to study these early quinolones to identify

novel structural features that might overcome emerging resistance mechanisms or improve safety profiles,

ensuring the ongoing relevance of cinoxacin susceptibility data in modern antibacterial research.
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[https://www.smolecule.com/products/b523816#cinoxacin-susceptibility-testing-breakpoints-and-

interpretation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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